LY2955303

Description

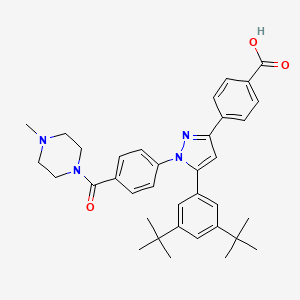

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O3/c1-35(2,3)28-20-27(21-29(22-28)36(4,5)6)32-23-31(24-8-10-26(11-9-24)34(42)43)37-40(32)30-14-12-25(13-15-30)33(41)39-18-16-38(7)17-19-39/h8-15,20-23H,16-19H2,1-7H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXYHNKIOFSFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)C5=CC=C(C=C5)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433497-19-8 | |

| Record name | LY-2955303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2955303 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGR6ZG7M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the RARγ Antagonist Selectivity of LY2955303

Introduction

Retinoic acid receptors (RARs) are nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in cellular growth, differentiation, and apoptosis.[1] They exist as three distinct isotypes: RARα, RARβ, and RARγ, each with unique roles in biological processes.[1][2] Targeting a specific RAR isotype is a key strategy in developing therapeutics to maximize efficacy while minimizing off-target side effects.[1][3] LY2955303 is a compound identified through structure-based drug design as a potent and highly selective antagonist of RARγ.[4][5] This technical guide provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action.

Quantitative Selectivity Profile

The selectivity of this compound is defined by its differential binding affinity and functional antagonism across the three RAR isotypes. The compound exhibits a high affinity for RARγ, with significantly lower affinity for RARα and RARβ.

| Parameter | RARα | RARβ | RARγ | Reference |

| Binding Affinity (Ki) | >1700 nM (>1.7 µM) | >2980 nM (>2.9 µM) | 1.09 nM (or 1.1 nM) | [3][4] |

| Functional Antagonism (Ki) | Not Reported | Not Reported | 7.1 ± 4.9 nM | [4] |

| Functional Antagonism (ED50) | >1700 nM | >2980 nM | 1.9 nM | [1] |

Note: The binding Ki values demonstrate that this compound is over 1500-fold selective for RARγ compared to RARα and over 2700-fold selective compared to RARβ.[4]

Signaling Pathway and Mechanism of Action

Retinoic acid receptors mediate the effects of all-trans retinoic acid (ATRA) by forming a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and recruits co-repressor proteins to inhibit gene transcription.

Upon binding an agonist like ATRA, the RAR undergoes a conformational change that releases the co-repressors and facilitates the recruitment of co-activator proteins, initiating the transcription of target genes. This compound, as a selective RARγ antagonist, binds to the ligand-binding pocket of RARγ but fails to induce the necessary conformational change for co-activator recruitment. Instead, it blocks the pocket, preventing the binding of endogenous agonists and stabilizing the receptor in an inactive state, thus inhibiting the transcription of RARγ-regulated genes.[3]

Caption: RARγ signaling pathway and antagonist action of this compound.

Experimental Methodologies

The determination of RARγ selectivity for this compound involves two primary types of assays: competitive binding assays to measure affinity (Ki) and cell-based functional assays to measure antagonist activity (IC50 or functional Ki).

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor isotype by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Objective: To determine the binding affinity constant (Ki) of this compound for RARα, RARβ, and RARγ.

-

Protocol Outline:

-

Receptor Preparation: Lysates or purified receptor ligand-binding domains (LBDs) for each human RAR isotype (α, β, γ) are prepared.

-

Reaction Mixture: A constant concentration of a suitable radioligand (e.g., ³H-all-trans retinoic acid) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the reaction mixtures.

-

Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Cell-Based Transcriptional Reporter Assay

This functional assay measures the ability of a compound to inhibit the transcriptional activity induced by a known RAR agonist.

-

Objective: To determine the functional antagonist potency (IC50 or functional Ki) of this compound at each RAR isotype.

-

Protocol Outline:

-

Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids:

-

An expression vector for a specific full-length human RAR isotype (α, β, or γ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

-

Compound Treatment: The transfected cells are incubated with a constant, sub-maximal concentration of a potent RAR agonist (e.g., ATRA) to stimulate transcription. Concurrently, cells are treated with increasing concentrations of the antagonist (this compound).

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to RAR transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the log concentration of this compound. The IC50 value, representing the concentration at which this compound inhibits 50% of the agonist-induced signal, is calculated to quantify its antagonist potency.

-

Experimental Workflow for Selectivity Profiling

The process of characterizing a compound like this compound for receptor subtype selectivity follows a logical and systematic workflow, moving from initial binding to functional confirmation.

Caption: Workflow for determining RAR antagonist selectivity.

In Vivo Evidence

The high selectivity of this compound translates to efficacy and an improved safety margin in preclinical models. In a rat model of osteoarthritis-like joint pain, a single oral dose of this compound demonstrated a dose-responsive analgesic effect.[4] The compound showed good pharmacokinetic properties and was efficacious in this pain model, importantly demonstrating an improved margin to adverse effects that are typically mediated by RARα.[3][5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY2955303 in Modulating Chondrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY2955303, a selective Retinoic Acid Receptor gamma (RARγ) antagonist, and its role in the intricate process of chondrocyte differentiation. As the sole cell type responsible for forming and maintaining cartilage, chondrocytes are central to joint health. Dysregulation of their differentiation process is a key factor in the pathogenesis of osteoarthritis (OA). This compound has emerged as a promising therapeutic candidate for OA by demonstrating a capacity to mitigate cartilage degradation. This document consolidates the current understanding of this compound's mechanism of action, its impact on critical signaling pathways, and detailed experimental protocols for its application in chondrocyte research.

Introduction: Chondrocyte Differentiation and Osteoarthritis

Chondrocyte differentiation is a tightly regulated multi-step process involving the sequential expression of key transcription factors and extracellular matrix (ECM) proteins. Early-stage chondrogenesis is characterized by the expression of SRY-Box Transcription Factor 9 (SOX9), which is essential for the expression of type II collagen (COL2A1), a hallmark of healthy articular cartilage. As chondrocytes mature and in pathological conditions like osteoarthritis, they can undergo hypertrophic differentiation, a state marked by the upregulation of Runt-related transcription factor 2 (RUNX2). RUNX2, in turn, promotes the expression of genes associated with cartilage degradation, such as Matrix Metallopeptidase 13 (MMP13), and hypertrophic markers like type X collagen (COL10A1).

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. In OA, chondrocytes exhibit a shift towards a hypertrophic phenotype, leading to increased catabolic activity and a loss of the cartilage matrix. Retinoic Acid Receptor gamma (RARγ) has been identified as a key player in this pathological process. Elevated expression of RARγ in OA chondrocytes correlates with increased cartilage damage. This compound, as a potent and selective RARγ antagonist, offers a targeted approach to counteract these detrimental effects.

Mechanism of Action of this compound

This compound exerts its protective effects on chondrocytes primarily by inhibiting the activity of RARγ. In the context of OA, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) stimulates the expression of RARγ. Overexpressed RARγ then activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and catabolism in chondrocytes.

The activation of NF-κB by RARγ leads to the upregulation of genes associated with matrix degradation and inflammation, while simultaneously downregulating genes responsible for collagen production and chondrocyte differentiation. By antagonizing RARγ, this compound disrupts this pathogenic cascade, thereby preventing the downstream activation of NF-κB and its detrimental consequences on cartilage homeostasis.

Signaling Pathway

The primary signaling pathway influenced by this compound in chondrocytes is the RARγ-NF-κB axis. In an osteoarthritic environment, TNF-α triggers the upregulation of RARγ. RARγ, in turn, promotes the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα), releasing the NF-κB p65/p50 dimer to translocate to the nucleus. In the nucleus, NF-κB activates the transcription of target genes that encode for inflammatory cytokines, chemokines, and matrix-degrading enzymes like MMP13. This compound blocks the initial step in this cascade by inhibiting RARγ, thus preventing the activation of the NF-κB pathway.

Quantitative Data on the Effects of this compound on Chondrocyte Differentiation Markers

While direct quantitative data from dose-response studies of this compound on specific chondrocyte gene expression are not extensively published, the qualitative effects can be inferred from studies on RARγ overexpression and antagonism. The following tables summarize the expected impact of this compound on key markers of chondrocyte differentiation and hypertrophy based on the available literature.

Table 1: Effect of this compound on Chondrogenic Gene Expression

| Gene | Function | Expected Effect of this compound | Reference |

| SOX9 | Master regulator of chondrogenesis | Upregulation | |

| COL2A1 | Major collagen component of articular cartilage | Upregulation | |

| ACAN | Aggrecan, a major proteoglycan in cartilage | Upregulation |

Table 2: Effect of this compound on Hypertrophic and Catabolic Gene Expression

| Gene | Function | Expected Effect of this compound | Reference |

| RUNX2 | Transcription factor promoting hypertrophy | Downregulation | |

| MMP13 | Collagenase that degrades type II collagen | Downregulation | |

| COL10A1 | Marker of hypertrophic chondrocytes | Downregulation | |

| IL-1β | Pro-inflammatory cytokine | Downregulation | |

| TNF-α | Pro-inflammatory cytokine | Downregulation |

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating RARγ and NF-κB signaling in chondrocytes.

In Vitro Chondrocyte Culture and Treatment

Objective: To assess the effect of this compound on gene expression in a human chondrocyte cell line under inflammatory conditions.

Materials:

-

Human chondrocyte cell line (e.g., C28/I2)

-

DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Recombinant human TNF-α

-

This compound (Tocris Bioscience or equivalent)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents and primers for target genes (SOX9, COL2A1, RUNX2, MMP13, GAPDH)

Procedure:

-

Cell Culture: Culture C28/I2 cells in DMEM/F-12 with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Starvation (Optional): Prior to treatment, serum-starve the cells in serum-free medium for 12-24 hours to synchronize the cell cycle.

-

Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Pre-treat the cells with this compound or vehicle (DMSO) for 2 hours.

-

Inflammatory Stimulation: After pre-treatment, add recombinant human TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for gene expression analysis).

-

RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them for RNA extraction using a commercial kit according to the manufacturer's instructions.

-

qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using specific primers for SOX9, COL2A1, RUNX2, MMP13, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Osteoarthritis Model

Objective: To evaluate the therapeutic efficacy of this compound in a surgically induced osteoarthritis animal model.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for anterior cruciate ligament transection (ACLT)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

-

Histological staining reagents (Safranin O-Fast Green)

-

Micro-CT scanner

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Induction of Osteoarthritis: Anesthetize the rats and induce OA in one knee joint via ACLT surgery. The contralateral knee can serve as a sham or untreated control.

-

Drug Administration: After a recovery period (e.g., one week), randomly divide the animals into treatment groups. Administer this compound (e.g., orally at a specific dose) or vehicle daily for a defined period (e.g., 4-8 weeks).

-

Sample Collection: At the end of the treatment period, euthanize the animals and collect the knee joints.

-

Histological Analysis: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage integrity and proteoglycan content. Score the cartilage damage using a standardized system (e.g., OARSI score).

-

Micro-CT Analysis: Perform micro-computed tomography on the subchondral bone to evaluate changes in bone architecture.

-

Immunohistochemistry: Perform immunohistochemical staining for key markers (e.g., MMP13, COL2A1) in the cartilage sections to assess protein expression.

-

Data Analysis: Statistically compare the histological scores, bone parameters, and protein expression levels between the treatment and vehicle groups.

Interaction with Other Signaling Pathways

The regulation of chondrocyte differentiation is a complex interplay of multiple signaling pathways. While the primary mechanism of this compound involves the RARγ-NF-κB axis, potential crosstalk with other key pathways should be considered.

-

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is a critical promoter of chondrogenesis and matrix synthesis. TGF-β signaling primarily acts through the Smad2/3 pathway to upregulate SOX9 and COL2A1. While direct interaction between RARγ and the TGF-β pathway in chondrocytes is not well-documented, both pathways converge on the regulation of key transcription factors like SOX9 and RUNX2. Further research is needed to elucidate any potential synergistic or antagonistic effects.

-

Wnt/β-catenin and DKK1 Signaling: The Wnt/β-catenin pathway has a dual role in chondrocyte differentiation. Its moderate activation is required for chondrogenesis, but excessive activation promotes hypertrophic differentiation and cartilage degradation. Dickkopf-1 (DKK1) is a well-known inhibitor of the canonical Wnt pathway. Interestingly, DKK1 expression is often decreased in OA cartilage. The relationship between RARγ signaling and the Wnt/DKK1 axis in chondrocytes is an area for future investigation to understand the full spectrum of this compound's effects.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for osteoarthritis by inhibiting the RARγ-NF-κB signaling axis. This leads to a reduction in inflammatory and catabolic gene expression and a promotion of the chondrogenic phenotype. The data presented in this guide highlight the potential of this compound to maintain cartilage homeostasis.

Future research should focus on:

-

Conducting detailed dose-response studies to quantify the effects of this compound on key chondrocyte differentiation markers.

-

Investigating the potential crosstalk between RARγ signaling and other crucial pathways like TGF-β and Wnt/β-catenin in chondrocytes.

-

Optimizing in vivo delivery methods and evaluating the long-term efficacy and safety of this compound in preclinical models of osteoarthritis.

A deeper understanding of the molecular mechanisms underlying the effects of this compound will be instrumental in its development as a disease-modifying drug for osteoarthritis.

In-Depth Technical Guide: Investigating LY2955303 in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The complex tumor microenvironment and inherent resistance to conventional therapies necessitate the exploration of novel targeted agents. Recent research has identified the Retinoic Acid Receptor γ (RARγ) signaling pathway as a potential therapeutic target in PDAC. RARγ is frequently overexpressed in pancreatic cancer and its elevated expression correlates with a poor patient prognosis. LY2955303, a potent and selective RARγ antagonist, has emerged as a promising investigational compound for the treatment of pancreatic cancer. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in pancreatic cancer cells, detailing its mechanism of action, experimental protocols, and effects on key cellular processes.

Mechanism of Action of this compound in Pancreatic Cancer

This compound functions as a competitive antagonist of RARγ, a nuclear receptor that, upon binding to its ligand all-trans retinoic acid (ATRA), regulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. In pancreatic cancer cells, the aberrant activation of RARγ signaling is believed to contribute to malignant behavior.

By blocking the RARγ receptor, this compound inhibits the downstream signaling cascade, leading to a cascade of events that collectively suppress tumor cell growth. The primary mechanism of action is the induction of cell cycle arrest at the G1/S transition phase, effectively halting the proliferation of cancer cells.[1][2] This cytostatic effect is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][2] These proteins act as crucial brakes on the cell cycle, preventing the transition from the G1 to the S phase.

Simultaneously, this compound leads to the downregulation of several key cyclins and cyclin-dependent kinases that are essential for G1/S progression. These include CDK2, CDK4, and CDK6.[1][2] The coordinated upregulation of CDK inhibitors and downregulation of CDKs results in the hypophosphorylation of the retinoblastoma protein (Rb), which in turn maintains its sequestration of E2F transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.

It is noteworthy that this compound induces this cell cycle arrest without significantly inducing apoptosis, suggesting a primarily cytostatic rather than cytotoxic effect.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in pancreatic cancer cells.

References

The Impact of LY2955303 on Neuronal Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the effects of LY2955303, a potent and selective Retinoic Acid Receptor γ (RARγ) antagonist, on the differentiation of neuronal stem cells (NSCs). Retinoic acid (RA) signaling is a critical pathway governing neurogenesis, and the specific roles of RAR isotypes are an area of intense research. This document synthesizes the current understanding of how antagonizing RARγ with this compound influences the intricate process of neuronal differentiation, providing a valuable resource for researchers in neuroscience and drug development. We will explore the underlying signaling pathways, present available quantitative data, and outline experimental protocols to study these effects.

Introduction: The Role of Retinoic Acid and RARγ in Neuronal Differentiation

Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in embryonic development, particularly in the formation of the nervous system.[1] RA exerts its effects by binding to nuclear receptors known as Retinoic Acid Receptors (RARs), which exist in three isotypes: α, β, and γ.[2] These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

The process of neuronal differentiation from stem cells is tightly regulated by a complex interplay of signaling pathways, and RA signaling is a key orchestrator of this process.[1] Evidence suggests that different RAR isotypes may have distinct and sometimes overlapping roles in neurogenesis.[4] Notably, RARγ has been identified as a critical player in the commitment of embryonic stem cells (ESCs) to the neuronal lineage.[2] Studies have shown that the loss of RARγ function can lead to a failure of neuronal differentiation.[1][2]

This compound is a highly potent and selective antagonist for RARγ, with a Ki of 1.09 nM.[5] Its high selectivity makes it an invaluable tool for dissecting the specific functions of RARγ in various biological processes, including neuronal differentiation. Understanding the impact of this compound on NSC differentiation can provide insights into the fundamental mechanisms of neurogenesis and may have implications for the development of therapeutics for neurological disorders.

The Signaling Pathway: Inhibition of Neuronal Differentiation via RARγ Antagonism

The canonical pathway of RA-induced neuronal differentiation involves the activation of RARs and the subsequent regulation of a cascade of gene expression. Key genes involved in neuronal development, such as those encoding for early neuronal markers like βIII-tubulin (Tuj1) and later markers like NeuN and MAP2, are downstream targets of this pathway.

This compound, by selectively blocking the binding of RA to RARγ, disrupts this signaling cascade. This inhibition is thought to prevent the conformational changes in RARγ that are necessary for the recruitment of coactivators and the initiation of transcription of target genes essential for neuronal differentiation. Consequently, the developmental program that drives NSCs to differentiate into neurons is stalled.

Research indicates that the inhibition of RARγ by this compound suppresses the differentiation of neuronal progenitors from human pluripotent stem cells.[6] This suggests that RARγ activity is a prerequisite for the progression of these progenitors towards a neuronal fate.

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data on the Effects of this compound

While direct quantitative data on the dose-dependent effects of this compound on neuronal stem cell differentiation is limited in publicly available literature, the established role of RARγ provides a strong basis for predicting its impact. Studies on RARγ knockout embryonic stem cells and the use of other RARγ antagonists allow for the inference of expected outcomes.

| Treatment Group | Neuronal Progenitor Differentiation | Expression of Neuronal Markers (e.g., Tuj1, NeuN, MAP2) | Reference |

| Control (Vehicle) | Baseline differentiation | Baseline expression | [6] |

| Retinoic Acid (RA) | Enhanced differentiation | Increased expression | [7] |

| This compound | Suppressed differentiation | Decreased expression | [6] |

| RARγ Knockout ESCs | Impaired differentiation | Significantly reduced expression | [2] |

Table 1: Expected Effects of this compound on Neuronal Stem Cell Differentiation Based on Existing Literature.

Experimental Protocols

To investigate the effects of this compound on neuronal stem cell differentiation, a well-defined experimental workflow is essential. The following protocols are based on established methods for RA-induced neuronal differentiation and can be adapted for studying the inhibitory effects of this compound.

Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol is adapted from studies on RA-induced neuronal differentiation of mESCs.

Materials:

-

Mouse Embryonic Stem Cells (e.g., E14 cell line)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

LIF (Leukemia Inhibitory Factor)

-

2-Mercaptoethanol

-

Retinoic Acid (RA)

-

This compound

-

Gelatin-coated tissue culture plates

-

Neuronal differentiation medium (e.g., N2B27 medium)

-

Antibodies for immunocytochemistry (e.g., anti-Tuj1, anti-NeuN, anti-MAP2)

-

Reagents for qRT-PCR

Procedure:

-

mESC Culture: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, LIF, and 0.1 mM 2-mercaptoethanol.

-

Embryoid Body (EB) Formation: To induce differentiation, dissociate mESCs and culture them in suspension in non-adherent petri dishes to form embryoid bodies (EBs).

-

RA and this compound Treatment:

-

Control Group: Treat EBs with vehicle (e.g., DMSO).

-

RA Group: Treat EBs with an optimized concentration of RA (e.g., 1 µM).

-

This compound Group: Treat EBs with RA and varying concentrations of this compound (e.g., 10 nM - 1 µM) to determine a dose-response.

-

This compound Only Group: Treat EBs with this compound alone to assess its effect in the absence of exogenous RA.

-

-

Neuronal Differentiation: After 4-6 days of treatment, plate the EBs onto gelatin-coated plates in neuronal differentiation medium.

-

Analysis: After an additional 4-8 days in culture, analyze the cells for neuronal differentiation.

-

Immunocytochemistry: Fix the cells and stain for neuronal markers (Tuj1, NeuN, MAP2) to visualize and quantify the percentage of differentiated neurons.

-

qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the expression levels of neuronal marker genes.

-

Figure 2: Experimental workflow diagram.

Conclusion

This compound serves as a critical tool for elucidating the specific role of RARγ in neuronal stem cell differentiation. The available evidence strongly indicates that antagonism of RARγ by this compound leads to a suppression of neuronal differentiation, highlighting the indispensable role of this receptor in neurogenesis. Further research focusing on detailed dose-response studies and the identification of downstream gene targets will provide a more comprehensive understanding of the molecular mechanisms at play. This knowledge will be invaluable for the fields of developmental neuroscience and for the development of novel therapeutic strategies for a range of neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct retinoic acid receptor (RAR) isotypes control differentiation of embryonal carcinoma cells to dopaminergic or striatopallidal medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoid signaling in control of progenitor cell differentiation during mouse development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

LY2955303: A Technical Guide to its Binding Affinity, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY2955303, a potent and highly selective antagonist of the Retinoic Acid Receptor Gamma (RARγ). The document details its binding affinity and Ki values, outlines the experimental protocols for their determination, and explores the associated signaling pathways.

Quantitative Binding Data

This compound exhibits a high affinity and marked selectivity for the RARγ subtype over RARα and RARβ. The inhibitory constant (Ki) values, a measure of binding affinity, demonstrate this selectivity.

| Receptor Subtype | Binding Ki (nM) | Functional Ki (nM) |

| RARγ | 1.09[1] | 7.1 ± 4.9[1] |

| RARα | >1700[1] | - |

| RARβ | >2980[1] | - |

Table 1: Binding and Functional Affinity of this compound for Retinoic Acid Receptor Subtypes. Data compiled from publicly available sources.[1]

Experimental Protocols

The binding affinity of this compound to RAR subtypes is typically determined using a competitive radioligand binding assay. While the specific protocol for this compound from its primary publication is not publicly detailed, a generalized methodology based on standard practices for this type of assay is outlined below.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for RARα, RARβ, and RARγ.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the specific human RAR subtype (α, β, or γ).

-

Radioligand: A high-affinity radiolabeled agonist or antagonist for RARs (e.g., [³H]-all-trans retinoic acid).

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with additives).

-

Filtration Apparatus: A 96-well plate harvester or similar device with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Receptor Preparation: Prepare cell membranes or tissue homogenates containing the RAR subtype of interest. Protein concentration is determined using a standard method like the BCA assay.

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each receptor subtype.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathways

Retinoic acid receptors are nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in cell growth, differentiation, and apoptosis.[2] this compound, as a selective RARγ antagonist, modulates these processes by inhibiting the signaling cascade initiated by the binding of endogenous ligands to RARγ.

Canonical RARγ Signaling Pathway

In its canonical pathway, RARγ forms a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, leading to the repression of gene transcription. Upon binding of an agonist (like all-trans retinoic acid), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes.

This compound, as an antagonist, binds to the ligand-binding pocket of RARγ and prevents the conformational change necessary for the release of corepressors and recruitment of coactivators, thereby maintaining the repression of target gene transcription.

References

The Selective RARγ Antagonist LY2955303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2955303 is a potent and highly selective antagonist of the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a crucial role in various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It details the experimental protocols for key assays used in its characterization and presents its pharmacological data in a structured format. Furthermore, this guide illustrates the signaling pathways influenced by this compound and outlines experimental workflows through detailed diagrams.

Chemical Properties and Structure

This compound is a synthetic, small molecule antagonist of RARγ. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-[4-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-1H-pyrazol-3-yl]benzoic acid |

| Molecular Formula | C₃₆H₄₂N₄O₃ |

| Molecular Weight | 578.74 g/mol |

| CAS Number | 1433497-19-8 |

| Purity | ≥98% |

| Solubility | Soluble to 20 mM in DMSO |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by selectively binding to the ligand-binding pocket of RARγ, thereby inhibiting its function. RARs are ligand-dependent transcription factors that, upon binding to their endogenous ligand, all-trans retinoic acid (ATRA), form heterodimers with Retinoid X Receptors (RXRs). These heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.

As an antagonist, this compound competitively blocks the binding of ATRA to RARγ. This prevents the conformational changes required for the dissociation of co-repressors and the recruitment of co-activators, ultimately leading to the repression of RARγ-mediated gene transcription.

Canonical RARγ Signaling Pathway

The canonical signaling pathway of RARγ involves its interaction with RXR and subsequent modulation of gene expression.

Non-Canonical Signaling in Osteoarthritis

In the context of osteoarthritis, research suggests a non-canonical, pro-inflammatory role of RARγ that can be counteracted by this compound. In chondrocytes, pro-inflammatory cytokines like TNF-α can upregulate RARγ expression. RARγ, in turn, can positively feedback on the NF-κB signaling pathway, a key regulator of inflammation and cartilage degradation. This compound, by inhibiting RARγ, can disrupt this positive feedback loop.

Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound.

In Vitro Binding Affinity and Functional Activity

| Receptor | Binding Affinity (Kᵢ) | Functional Antagonist Activity (IC₅₀) |

| RARγ | 1.1 nM | 7.1 nM |

| RARα | >1700 nM | >500-fold selective vs RARγ |

| RARβ | >2980 nM | >500-fold selective vs RARγ |

Preclinical Pharmacokinetics

| Species | Route of Administration | Key Parameters |

| Rat | Oral | Good pharmacokinetic properties, ED₅₀ = 0.72 mg/kg in a monoiodoacetate-induced osteoarthritis pain model.[1] |

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field for the evaluation of nuclear receptor antagonists.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor.

Protocol:

-

Preparation of Nuclear Extracts: Nuclear extracts from cells overexpressing human RARγ are prepared using standard cell lysis and fractionation techniques. Protein concentration is determined using a Bradford or BCA assay.

-

Binding Reaction: In a 96-well plate, combine the nuclear extract, a fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid), and varying concentrations of this compound in a binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

-

Incubation: Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Co-transfection and Reporter Gene Functional Assay

This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of a nuclear receptor.

Protocol:

-

Cell Culture and Transfection: Plate a suitable mammalian cell line (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect the cells with two plasmids: one containing the full-length human RARγ cDNA under a constitutive promoter, and a second reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a RARE. A transfection reagent such as Lipofectamine 2000 is typically used.

-

Compound Treatment: After an appropriate incubation period to allow for receptor and reporter expression (e.g., 24 hours), treat the cells with a fixed concentration of a RARγ agonist (e.g., all-trans retinoic acid at its EC₅₀ concentration) and serial dilutions of this compound.

-

Incubation: Incubate the cells with the compounds for a further 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the concentration of this compound. A dose-response curve is fitted to the data to determine the IC₅₀ value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

Conclusion

This compound is a highly potent and selective antagonist of RARγ with demonstrated preclinical efficacy in a model of osteoarthritis pain. Its mechanism of action involves the direct inhibition of both canonical and potentially non-canonical RARγ signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation of this and other RARγ modulators. The favorable selectivity profile of this compound suggests a reduced potential for off-target effects mediated by RARα and RARβ, making it a valuable tool for studying the specific roles of RARγ and a promising candidate for further therapeutic development.

References

A Technical Guide to Utilizing LY2955303 for the Study of Retinoic Acid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the retinoic acid (RA) signaling pathway and the utility of LY2955303 as a selective tool for its investigation. It covers the core mechanism of RA signaling, the specific action of this compound, quantitative data, experimental protocols, and its application in elucidating complex biological processes.

The Canonical Retinoic Acid (RA) Signaling Pathway

Retinoic acid, an active metabolite of vitamin A, is a critical signaling molecule that plays a fundamental role in embryonic development, cell differentiation, proliferation, and tissue homeostasis.[1][2][3][4] The signaling cascade is a tightly regulated process involving cellular uptake, enzymatic synthesis, specific nuclear receptors, and targeted gene transcription.

The process begins with the uptake of retinol from the bloodstream, where it is transported in complex with retinol-binding protein 4 (RBP4).[2][5] Inside the cell, retinol is converted to retinaldehyde and then oxidized to retinoic acid by enzymes such as retinol dehydrogenases (RDHs), alcohol dehydrogenases (ADHs), and retinaldehyde dehydrogenases (RALDHs).[2][5][6][7]

Intracellularly, RA is chaperoned by cellular retinoic acid-binding proteins (CRABPs) to the nucleus.[5][6][7] In the nucleus, RA binds to its cognate nuclear receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][7][8] RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][6][7] This binding, in the presence of the RA ligand, recruits co-activator proteins and initiates the transcription of a host of genes that regulate key cellular functions. The intracellular concentration of RA is carefully controlled through catabolism by cytochrome P450 enzymes, primarily from the CYP26 family.[5][6]

This compound: A Selective RARγ Antagonist

This compound is a potent and highly selective antagonist of the Retinoic Acid Receptor gamma (RARγ).[9][10][11] Its utility as a research tool stems from its ability to specifically block the RARγ isoform, allowing for the precise dissection of its role in biological pathways, distinct from the functions of RARα and RARβ. Structure-based drug design was employed to achieve this high selectivity by targeting residue differences in the ligand-binding pockets of the RAR isoforms.[10][12]

The mechanism of action involves competitive binding to the ligand-binding pocket of RARγ, thereby preventing the endogenous ligand, retinoic acid, from binding and activating the receptor. This inhibition prevents the formation of a transcriptionally active RARγ/RXR heterodimer, leading to the suppression of target gene expression. This makes this compound an invaluable tool for studying disease states where RARγ activity is implicated, such as osteoarthritis and certain cancers.[10][13][14][15]

Quantitative Data for this compound

The selectivity and potency of this compound are demonstrated by its binding affinity (Ki) and functional activity across the three RAR isoforms.

Table 1: In Vitro Activity and Selectivity of this compound

| Receptor Isoform | Binding Affinity (Ki) | Functional Ki |

|---|---|---|

| RARα | >1700 nM[9] (>1.7 µM[11]) | - |

| RARβ | >2980 nM[9] (>2.9 µM[11]) | - |

| RARγ | 1.09 nM [9] (1.1 nM [11]) | 7.1 ± 4.9 nM [9] |

Table 2: In Vivo Efficacy and Physicochemical Properties

| Parameter | Value | Reference |

|---|---|---|

| ED₅₀ (Rat MIA Model) | 0.72 mg/kg (oral dose) | [9] |

| Molecular Weight | 578.74 g/mol | [9][11] |

| Formula | C₃₆H₄₂N₄O₃ | [11] |

| CAS Number | 1433497-19-8 |[9][11] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is adapted from a study investigating the effect of RARγ inhibition on pancreatic cancer cell proliferation.[14]

Methodology:

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PK-1) in 96-well plates at a density of 2,000 cells per well.

-

Treatment: After allowing cells to adhere, treat them with this compound at the desired concentrations (e.g., 20 µM). A vehicle control (DMSO) must be run in parallel.[14]

-

Incubation: Incubate the plates for specified time points (e.g., 24 and 72 hours).

-

Viability Assessment: Measure the number of viable cells by quantifying cellular ATP levels using a commercially available kit, such as CellTiter-Glo®. Luminescence is measured using a plate reader.

-

Data Analysis: Compare the proliferation of this compound-treated cells to the DMSO control to determine the effect of RARγ inhibition.

In Vivo Osteoarthritis (OA) Model

This protocol is based on studies using a monosodium iodoacetate (MIA)-induced OA model in rats to evaluate the therapeutic potential of this compound.[13][15]

Methodology:

-

Model Induction: Anesthetize Sprague-Dawley (SD) rats. Induce osteoarthritis via a single intra-articular injection of MIA (e.g., 30 mg/mL in 0.1 mL saline) into the knee joint cavity. A control group receives a saline injection.[13]

-

Acclimation: Allow one week for the OA model to establish.

-

Drug Administration: Randomly divide the OA-induced rats into treatment groups. Administer this compound (e.g., 1 µM in 0.1 mL) via intra-articular injection once a week for a period of three weeks.[13] Other groups may include a vehicle control and positive controls (e.g., TNF-α or an RARγ agonist like CD437).[13][15]

-

Outcome Measures: Throughout the study, monitor OA progression by measuring the knee joint diameter.

-

Terminal Analysis: At the end of the treatment period, sacrifice the animals and collect knee joints for histological analysis to assess the degree of cartilage layer destruction. Serum levels of biomarkers like alkaline phosphatase (ALP) can also be measured.[15]

Solution Preparation

-

Stock Solution: this compound is soluble in DMSO up to 20 mM.[11] Prepare a concentrated stock solution in DMSO and store at -20°C for up to one year or -80°C for up to two years.[9]

-

In Vivo Formulation: For aqueous-based oral or injectable dosing, a formulation can be prepared. For example, a 100 µL DMSO stock solution (20 mg/mL) can be added to 900 µL of 20% SBE-β-CD in saline.[9] For lipid-based formulations, the DMSO stock can be mixed with corn oil.[9]

Application in Dissecting Signaling Pathways: The RARγ/NF-κB Loop

The high selectivity of this compound makes it ideal for confirming the specific involvement of RARγ in complex signaling networks. A prime example is its use in elucidating a positive feedback loop between RARγ and the NF-κB pathway in osteoarthritis.[13][15]

In OA chondrocytes, the pro-inflammatory cytokine TNF-α activates the NF-κB pathway, which in turn promotes the transcription and expression of RARγ.[13][15] The resulting highly expressed RARγ further enhances the activation of the NF-κB pathway, creating a positive feedback loop that exacerbates cartilage degradation and inflammation.[13][15]

Researchers confirmed this mechanism by demonstrating that:

-

An RARγ agonist (CD437) and TNF-α accelerated OA progression.[13][15]

-

The RARγ antagonist, This compound , slowed joint damage and showed the opposite effect, thus confirming that the pro-degradative pathway was dependent on RARγ activity.[13][15]

This application highlights the power of using a selective antagonist to validate a specific receptor isoform as a key node in a disease-relevant signaling pathway.

References

- 1. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Retinoic Acid Receptor Gamma (RARγ) Promotes Cartilage Destruction through Positive Feedback Activation of NF-κB Pathway in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockage of retinoic acid signaling via RARγ suppressed the proliferation of pancreatic cancer cells by arresting the cell cycle progression of the G1-S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinoic Acid Receptor Gamma (RAR γ) Promotes Cartilage Destruction through Positive Feedback Activation of NF- κ B Pathway in Human Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Preclinical Research on LY2955303, a Selective RARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2955303 is a potent and highly selective antagonist of the Retinoic Acid Receptor gamma (RARγ). Emerging preclinical data have highlighted its therapeutic potential, particularly in the context of osteoarthritis and certain cancers. This document provides an in-depth overview of the key preclinical findings, including its pharmacodynamic profile, mechanism of action, and efficacy in relevant disease models. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future studies involving this compound.

Pharmacodynamics and Selectivity

This compound distinguishes itself through its high affinity and remarkable selectivity for the RARγ isoform over RARα and RARβ. This selectivity is crucial for minimizing off-target effects, as RARα-mediated adverse effects have been a concern with less selective compounds.[1] The pharmacodynamic profile, derived from various in vitro and in vivo studies, is summarized below.

In Vitro Binding and Functional Activity

Quantitative analysis demonstrates the potent and selective antagonistic properties of this compound at the molecular level.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | RARγ | 1.09 nM | [2] |

| RARα | >1700 nM | [2][3] | |

| RARβ | >2980 nM | [2][3] | |

| Functional Antagonism (Ki) | RARγ | 7.1 ± 4.9 nM | [2] |

In Vivo Efficacy

Preclinical animal models have been instrumental in demonstrating the therapeutic potential of this compound.

| Animal Model | Parameter | Value | Reference |

| Rat Model of Osteoarthritis Pain | ED₅₀ (Differential Weight Bearing) | 0.72 mg/kg (single oral dose) | [2] |

Mechanism of Action in Osteoarthritis

Recent studies have elucidated a critical signaling pathway in chondrocytes that contributes to the pathology of osteoarthritis (OA), involving a positive feedback loop between RARγ and the NF-κB pathway. This compound is proposed to exert its therapeutic effect by disrupting this cycle.[4][5]

The RARγ/NF-κB Positive Feedback Loop

In the context of OA, pro-inflammatory cytokines such as TNF-α are upregulated.[4][5] TNF-α activates the NF-κB signaling pathway, which in turn transcriptionally upregulates the expression of RARγ.[4][5] The newly synthesized RARγ protein then further enhances NF-κB activation, creating a self-amplifying loop that promotes the expression of genes associated with cartilage degradation (e.g., MMPs, ADAMTS5) and inflammation, thereby accelerating OA progression.[4][5] this compound, by selectively antagonizing RARγ, breaks this feedback loop, leading to a reduction in cartilage destruction and inflammation.[4][5]

Preclinical Efficacy Studies

The monosodium iodoacetate (MIA)-induced model of osteoarthritis in rats is a widely accepted standard for evaluating the efficacy of potential pain and disease-modifying treatments. This compound has demonstrated significant efficacy in this model.[1]

MIA-Induced Osteoarthritis Rat Model

In this model, intra-articular injection of MIA induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes observed in human OA. Studies have shown that treatment with this compound can attenuate these changes.[4][5]

Selectivity Profile of this compound

The high selectivity of this compound for RARγ is a key attribute, potentially leading to an improved safety profile compared to pan-RAR antagonists. This selectivity was achieved through structure-based drug design targeting residue differences in the ligand-binding pockets of the RAR isoforms.[1][3]

Detailed Experimental Protocols

In Vivo Model: MIA-Induced Osteoarthritis in Rats

-

Animal Model: Male Sprague-Dawley (SD) rats (6-8 weeks old, weighing 180-200 g) were used.[4] All procedures were approved by the relevant Animal Ethics Committee.[4]

-

Acclimatization: Animals were allowed to adapt to laboratory conditions for 7 days prior to the experiment.[4]

-

Induction of Osteoarthritis: Rats were anesthetized, and osteoarthritis was induced by a single intra-articular injection of 0.1 mL of monosodium iodoacetate (MIA) solution (30 mg/mL in sterile saline) into the joint cavity.[4]

-

Treatment Protocol: One week following MIA injection, animals were randomly assigned to treatment groups.[4] Intra-articular injections (0.1 mL) of the specified compounds were administered once a week for a duration of three weeks.[4]

-

-

Histological Analysis: Knee joints were harvested, fixed, decalcified, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) and Safranin-O/fast green to assess cartilage structure and proteoglycan content.[4]

-

Scoring: Cartilage damage was quantified by two independent raters using the modified Mankin scale.[4]

-

Biochemical Markers: Serum levels of alkaline phosphatase (ALP) were measured as a marker of bone turnover.[4][5]

-

In Vitro Assays: Chondrocyte and Cancer Cell Studies

-

Cell Culture (Osteoarthritis): The human chondrocyte cell line C28/I2 was utilized.[4][5] Cells were cultured under standard conditions. For mechanism-of-action studies, cells were treated with TNF-α to induce an inflammatory state and co-treated with this compound to assess its inhibitory effects.[4] Gene expression analysis (qRT-PCR) was performed to measure levels of matrix degradation enzymes (MMPs, ADAMTS5), inflammatory markers, and collagen.[4][5]

-

Cell Culture (Pancreatic Cancer): Human pancreatic ductal adenocarcinoma (PDAC) cell lines PK-1 and Panc-1 were used.[6] Cells were seeded in 96-well plates and treated with 20 µM this compound or DMSO as a control.[6] Cell viability was assessed at various time points (e.g., Day 0, 1, and 3) using a CellTiter-Glo® assay to measure cellular ATP levels.[6]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and highly selective RARγ antagonist. The compound has demonstrated clear efficacy in a validated animal model of osteoarthritis, with a well-defined mechanism of action involving the disruption of a pro-inflammatory RARγ/NF-κB feedback loop in chondrocytes. Its high selectivity for RARγ over other isoforms suggests a favorable safety margin, addressing a key challenge in the development of retinoid-based therapeutics. These findings provide a solid foundation for further investigation of this compound as a potential treatment for osteoarthritis and other conditions where RARγ signaling is implicated.

References

- 1. Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Retinoic Acid Receptor Gamma (RARγ) Promotes Cartilage Destruction through Positive Feedback Activation of NF-κB Pathway in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Receptor Gamma (RAR γ) Promotes Cartilage Destruction through Positive Feedback Activation of NF- κ B Pathway in Human Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockage of retinoic acid signaling via RARγ suppressed the proliferation of pancreatic cancer cells by arresting the cell cycle progression of the G1-S phase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY2955303 in Mouse Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of LY2955303, a potent and selective retinoic acid receptor gamma (RARγ) antagonist, in mouse models of osteoarthritis (OA). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of RARγ inhibition in OA.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, leading to pain and loss of function. Retinoic acid receptor gamma (RARγ) has been identified as a key player in cartilage homeostasis and the pathogenesis of OA. This compound is a highly selective antagonist of RARγ, offering a targeted approach to investigate the role of this receptor in OA and as a potential therapeutic agent. Preclinical studies in rodent models have demonstrated the efficacy of this compound in mitigating OA-like joint pain and protecting cartilage.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity

| Receptor | Binding Ki (nM) | Functional Ki (nM) |

| RARα | >1700 | - |

| RARβ | >2980 | - |

| RARγ | 1.09 | 7.1 ± 4.9 |

| Data from MedChemExpress.[3] |

Table 2: In Vivo Efficacy in a Rat Model of Osteoarthritis

| Species | Model | Administration | Dose | Endpoint | Result |

| Rat | Monoiodoacetate (MIA)-induced OA | Oral Gavage | ED50 = 0.72 mg/kg | Reduction in differential weight bearing | Dose-responsive analgesic effect |

| Data from MedChemExpress.[3] |

Table 3: In Vivo Application in a Rodent Model of Osteoarthritis

| Species | Model | Administration | Concentration | Treatment Schedule | Outcome |

| Rat | Monoiodoacetate (MIA)-induced OA | Intra-articular injection | 1 µM | Once a week for three weeks | Slowed joint damage |

| Data from Peng et al. (2022).[4] |

Signaling Pathway

This compound acts by antagonizing the RARγ receptor. In the context of osteoarthritis, RARγ is involved in a positive feedback loop with the NF-κB signaling pathway, which promotes cartilage destruction. By blocking RARγ, this compound can interrupt this cycle.

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis Mouse Model

This model is a well-established and reproducible method for inducing OA-like pathology and pain in mice.[5]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Monoiodoacetate (MIA)

-

Sterile saline (0.9% NaCl)

-

Insulin syringes with 30-gauge needles

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Anesthetize the mice using isoflurane.

-

Prepare a fresh solution of MIA in sterile saline. A dose of 0.5 mg to 1 mg of MIA per mouse is recommended to induce significant and sustained mechanical allodynia.[5] The final injection volume should be 10 µL.

-

Flex the left knee of the mouse and insert a 30-gauge needle through the patellar tendon into the intra-articular space.

-

Slowly inject 10 µL of the MIA solution.

-

Withdraw the needle and allow the mouse to recover from anesthesia.

-

Monitor the animals for signs of pain and distress. Pain behaviors, such as mechanical allodynia, typically develop within 5-10 days and persist for at least 28 days.[5]

Administration of this compound

Oral Gavage: While a specific oral dose for mice has not been definitively established in the reviewed literature, a starting point can be extrapolated from the rat ED50 of 0.72 mg/kg.[3] Dose-response studies are recommended to determine the optimal dose in mice.

Vehicle Formulation: A common vehicle for oral gavage of hydrophobic compounds in mice is a mixture of DMSO and corn oil.

-

Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL).

-

For administration, dilute the stock solution in corn oil to the desired final concentration. For example, to prepare a 2 mg/mL working solution, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[3] It is important to vortex the emulsion shortly before administration to ensure a uniform suspension.

Administration Protocol:

-

Administer the this compound formulation or vehicle control to the mice via oral gavage using a 20-gauge, bulb-tipped feeding needle.

-

The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

-

Treatment can be initiated either prophylactically (before or at the time of MIA injection) or therapeutically (after the onset of pain symptoms).

Intra-articular Injection: For localized delivery, intra-articular injection can be performed.

-

Prepare a 1 µM solution of this compound in a suitable sterile vehicle.

-

Following the same procedure as the MIA injection, administer 10 µL of the this compound solution into the knee joint.

-

This can be performed as a single injection or as a series of injections over time (e.g., once a week).[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in the MIA mouse model of osteoarthritis.

Conclusion

This compound presents a valuable tool for investigating the role of RARγ in osteoarthritis. The protocols and information provided herein offer a foundation for conducting robust preclinical studies in mouse models. Further research is warranted to establish a definitive optimal dosing regimen in mice and to fully elucidate the therapeutic potential of RARγ antagonism for the treatment of osteoarthritis.

References

- 1. Retinoic Receptor Signaling Regulates Hypertrophic Chondrocyte-specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Retinoic Acid Receptor Gamma (RARγ) Promotes Cartilage Destruction through Positive Feedback Activation of NF-κB Pathway in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of LY2955303 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of LY2955303 in dimethyl sulfoxide (DMSO). This compound is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical research and drug development.

Chemical Properties and Data

This compound is a small molecule inhibitor of the CGRP receptor, which is involved in signaling pathways associated with pain and migraine.

| Property | Value | Source |

| IUPAC Name | (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylethyl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide | |

| Molecular Formula | C39H49N7O3 | |

| Molecular Weight | 679.86 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility in DMSO | ≥ 34 mg/mL (≥ 50 mM) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weigh this compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.80 mg of this compound.

-

Calculation: Molecular Weight (679.86 g/mol ) x Molar Concentration (0.010 mol/L) x Volume (0.001 L) = 0.0067986 g = 6.80 mg.

-

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature and vortex gently before making further dilutions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CGRP signaling pathway that this compound antagonizes and a typical experimental workflow for its use.

Application Notes and Protocols for LY2955303 Administration in Rat Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of LY2955303, a selective retinoic acid receptor gamma (RARγ) antagonist, in the monosodium iodoacetate (MIA)-induced rat model of osteoarthritis (OA). The provided protocols are based on established methodologies to facilitate the investigation of this compound as a potential therapeutic agent for OA.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and chronic pain. The monosodium iodoacetate (MIA) induced model in rats is a widely used preclinical model that mimics the pathological features of human OA, including cartilage degradation and pain. Retinoic acid receptor gamma (RARγ) has been identified as a key player in the inflammatory processes and cartilage destruction associated with OA. This compound is a potent and selective antagonist of RARγ, and has shown efficacy in preclinical models of OA-like joint pain.[1] This document outlines the experimental procedures for inducing OA in rats using MIA and the subsequent administration of this compound to assess its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the rat MIA model of osteoarthritis, as reported by Yu et al., 2022.

Table 1: Effect of this compound on Knee Joint Diameter in MIA-Induced OA Rats

| Treatment Group | Mean Knee Joint Diameter (mm ± SEM) |

| Healthy Control | 9.8 ± 0.3 |

| MIA + Vehicle | 13.2 ± 0.5 |

| MIA + this compound (1 µM) | 11.5 ± 0.4 |

| MIA + TNF-α | 14.8 ± 0.6 |

| MIA + TNF-α + this compound (1 µM) | 12.1 ± 0.5 |

Data adapted from Yu et al., 2022. Measurements were taken at the end of the 3-week treatment period.

Table 2: Effect of this compound on Serum Alkaline Phosphatase (ALP) Levels in MIA-Induced OA Rats

| Treatment Group | Mean Serum ALP Level (U/L ± SEM) |

| Healthy Control | 110 ± 12 |

| MIA + Vehicle | 255 ± 25 |

| MIA + this compound (1 µM) | 180 ± 20 |

| MIA + TNF-α | 310 ± 30 |

| MIA + TNF-α + this compound (1 µM) | 215 ± 22 |

Data adapted from Yu et al., 2022. Serum samples were collected at the end of the 3-week treatment period.

Table 3: Summary of Analgesic Efficacy of this compound in the MIA Model

| Outcome Measure | Effect of this compound | Reference |

| Pain Behavior (Weight Bearing) | Efficacious in reducing pain-related behavior | Hughes et al., 2016[1] |

Note: Specific quantitative data on pain behavior from Hughes et al., 2016 is not publicly available and should be consulted from the original publication.

Experimental Protocols

Induction of Osteoarthritis using Monosodium Iodoacetate (MIA)

This protocol describes the induction of osteoarthritis in the rat knee joint via a single intra-articular injection of MIA.

Materials:

-

Male Sprague-Dawley rats (6-8 weeks old, 180-200 g)

-

Monosodium iodoacetate (MIA)

-

Sterile 0.9% saline

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 29-30G needles

-

Clippers

-

Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

-

Anesthetize the rat using isoflurane or another approved anesthetic method.

-

Shave the hair around the right knee joint.

-

Disinfect the shaved area with 70% ethanol followed by povidone-iodine.

-

Flex the knee to a 90-degree angle to palpate the patellar ligament.

-

Prepare a 30 mg/mL solution of MIA in sterile 0.9% saline.

-

Using an insulin syringe with a 29-30G needle, carefully insert the needle into the intra-articular space through the patellar ligament.

-

Slowly inject 0.1 mL of the MIA solution into the joint cavity.

-

Withdraw the needle and monitor the animal until it has fully recovered from anesthesia.

-

Allow one week for the development of OA pathology and pain symptoms before commencing treatment.

Preparation and Administration of this compound

This protocol details the preparation and intra-articular administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be low, e.g., <1%)

-

Insulin syringes with 29-30G needles

-

Anesthetic (as above)

-

Disinfectant (as above)

Procedure:

-

Prepare a 1 µM solution of this compound in a suitable sterile vehicle. As this compound is hydrophobic, it may require initial dissolution in a small amount of DMSO, followed by dilution in sterile saline. Ensure the final DMSO concentration is non-toxic and appropriate for intra-articular injection.

-

Anesthetize the rat as previously described.

-